1-Bromo-2-ethyl-4-iodobenzene
Overview
Description
1-Bromo-2-ethyl-4-iodobenzene is an aryl halide with the molecular formula C8H8BrI . It is also known as 2-Bromo-4-ethyl-1-iodobenzene . It has a molecular weight of 310.96 and is typically in liquid form .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, an iodine atom, and an ethyl group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .Chemical Reactions Analysis
Aryl iodides like this compound are known to be more reactive than aryl bromides in the Sonogashira coupling . This allows the iodine end of the molecule to be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 310.96 and a molecular formula of C8H8BrI .Scientific Research Applications
Synthesis and Catalysis
1-Bromo-2-ethyl-4-iodobenzene serves as a versatile intermediate in organic synthesis, particularly in halogenation and coupling reactions. For example, it can be used in the preparation of mixed halogenated compounds, demonstrating the utility of halogenation techniques in creating complex molecular structures with specific halogen substitutions. This process is facilitated by catalysts like N-halosuccinimide and acidic catalysts, which allow for selective halogenation of polyalkylbenzenes, leading to high yields of desired products (Bovonsombat & Mcnelis, 1993). Furthermore, the CuI-catalyzed domino process enables the synthesis of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, highlighting the compound's role in facilitating complex transformations involving both intermolecular C-C bond formation and intramolecular C-O bond formation processes (Lu et al., 2007).
Advanced Materials and Polymer Science
This compound's utility extends to the field of materials science, particularly in the development of polymeric materials. The compound can act as a precursor or intermediate in the synthesis of polymers or as a component in the formulation of materials with specific electronic or structural properties. This is evident in research focused on the synthesis of hyperbranched polyethers, where related halogenated compounds undergo self-condensation reactions to produce polymers with significant molecular weights. These polymers are characterized by their branching structures and functional groups, which can be further modified for various applications (Uhrich et al., 1992).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, derivatives of this compound can be used to study the impact of halogenated compounds on ecosystems or to develop analytical methodologies for detecting such compounds in environmental samples. This includes studies on the bromination of ethylbenzene and the analytical techniques used to identify and quantify the resulting brominated products. These studies not only contribute to our understanding of chemical reactions and mechanisms but also to the development of methods for environmental monitoring and protection (Isaac-Lam, 2014).
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethyl-4-iodobenzene in chemical reactions is likely influenced by the reactivity of the aryl iodide and aryl bromide components of the molecule. Aryl iodides are generally more reactive than aryl bromides, which can influence the course of reactions such as the Sonogashira coupling .
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2-ethyl-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAOHJCNSAAUSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679224 | |
Record name | 1-Bromo-2-ethyl-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160573-87-4 | |
Record name | 1-Bromo-2-ethyl-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-ethyl-4-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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